molecular formula C26H24N2O3S2 B2721485 N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105214-83-2

N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2721485
CAS No.: 1105214-83-2
M. Wt: 476.61
InChI Key: PFUSRGQOLAHLNH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-ethylphenyl group at the carboxamide nitrogen and a methyl(phenyl)sulfamoyl moiety at the 3-position of the thiophene core.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-3-19-14-16-21(17-15-19)27-26(29)24-25(23(18-32-24)20-10-6-4-7-11-20)33(30,31)28(2)22-12-8-5-9-13-22/h4-18H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSRGQOLAHLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to detail its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an amide functional group, and a sulfamoyl moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many thiophene derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory activity against protein tyrosine phosphatases (PTPs), which are crucial in insulin signaling and cancer progression .
  • Antimicrobial Activity : Thiophene derivatives have been explored for their antifungal and antibacterial properties. Studies have reported that certain thiophene-based compounds exhibit significant activity against pathogens like Candida albicans and Staphylococcus aureus .

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives. For example, one study evaluated the cytotoxic effects of various thiophene compounds on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting a promising avenue for cancer therapy development.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15.0Apoptosis induction
Compound BHeLa (Cervical)10.5Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against several bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Insulin Resistance : A study involving a structurally similar compound demonstrated enhanced insulin sensitivity in diabetic models. The compound improved glucose uptake by modulating key signaling pathways related to insulin action .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of thiophene derivatives, including this compound. This study found that the compound effectively inhibited the growth of Candida species, indicating its potential as an antifungal agent .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of thiophene derivatives:

  • Selectivity for Targets : Some studies utilized molecular docking to assess the selectivity of these compounds for specific targets within cellular pathways. The results indicated that these compounds could selectively inhibit certain enzymes over others, which is crucial for minimizing side effects in therapeutic applications .
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable drug-like properties, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The target compound’s structural analogs differ primarily in substituents on the carboxamide nitrogen and sulfamoyl group. Below is a detailed comparison:

Substituent Analysis

Carboxamide Substituents
  • 4-Chlorophenyl () : Introduces electronegativity, which may stabilize charge interactions but reduce solubility.
  • 4-Fluorophenyl () : Balances electronegativity and lipophilicity, often improving metabolic stability .
  • Arylalkyl Groups () : Substituents like (4-fluorophenyl)methyl increase steric bulk, possibly affecting target binding.
Sulfamoyl/Other Groups
  • Methyl(4-methylphenyl)sulfamoyl () : The 4-methyl group adds hydrophobicity, which may enhance binding in hydrophobic pockets.
  • Methyl(4-fluorophenyl)sulfamoyl () : Fluorine’s electronegativity could strengthen hydrogen bonding .
  • Benzylsulfonyl () : Replacing sulfamoyl with sulfonyl eliminates hydrogen-bonding capability, likely reducing target affinity .

Key Inferences from Structural Variations

Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to chlorophenyl or fluorophenyl analogs, favoring passive diffusion.

Electronic Effects : Fluorine in compounds may enhance metabolic stability and electrostatic interactions.

Functional Group Impact: Sulfamoyl groups (vs. sulfonyl in ) retain hydrogen-bond donor/acceptor capacity, critical for target engagement.

Research Implications

While specific biological data are absent in the provided evidence, structural trends suggest:

  • The target compound’s 4-ethylphenyl group may optimize bioavailability relative to halogenated analogs.
  • Methyl(phenyl)sulfamoyl offers a versatile pharmacophore for interactions with enzymes or receptors.
  • Compounds with fluorinated substituents () are prioritized for further metabolic studies.

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